![molecular formula C23H22N2O3 B2430622 Methyl 1-[(2-phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylate CAS No. 349440-98-8](/img/structure/B2430622.png)
Methyl 1-[(2-phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylate
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .Chemical Reactions Analysis
The metabolism of new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .Scientific Research Applications
Antimalarial Activity
Quinoline derivatives have been extensively studied for their antimalarial potential. The coupling of the quinoline unit with a pyrazoline moiety in this compound could enhance its antimalarial properties. Researchers have investigated its efficacy against Plasmodium species, aiming to develop novel antimalarial agents .
Antitrypanosomal Activity
Pyrazolines and their derivatives have shown promise as antitrypanosomal agents. Trypanosomiasis, caused by Trypanosoma parasites, is a neglected tropical disease. Methyl 1-[(2-phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylate may be evaluated for its activity against these parasites .
Antitumor Properties
Compounds containing quinoline and pyrazoline moieties often exhibit antitumor effects. Researchers have explored their potential as cytotoxic agents against cancer cells. Investigating the impact of this compound on tumor cell lines could provide valuable insights .
Antidepressant Activity
Pyrazolines have been associated with antidepressant properties. By modulating neurotransmitter levels, they may impact mood regulation. Methyl 1-[(2-phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylate could be evaluated for its antidepressant potential .
Anti-inflammatory Effects
Quinoline derivatives often possess anti-inflammatory properties. Researchers have studied their impact on inflammatory pathways and cytokine production. This compound might be investigated for its anti-inflammatory effects .
Drug Design and Optimization
Understanding the structure-activity relationship (SAR) of this compound can guide drug design. Computational studies, molecular docking, and pharmacophore analysis may help optimize its properties for specific therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of Methyl 1-[(2-phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylate are currently unknown
Mode of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . More research is needed to understand the specific pathways affected by this compound.
Result of Action
As a piperidine derivative, it may have potential pharmacological applications
properties
IUPAC Name |
methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-28-23(27)17-11-13-25(14-12-17)22(26)19-15-21(16-7-3-2-4-8-16)24-20-10-6-5-9-18(19)20/h2-10,15,17H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPUFOCCEYCMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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